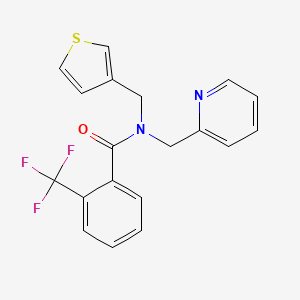

N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)-2-(trifluoromethyl)benzamide

Description

N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)-2-(trifluoromethyl)benzamide is a benzamide derivative featuring a trifluoromethyl group at the 2-position of the benzene ring. The nitrogen atom of the benzamide is substituted with two distinct heteroaromatic groups: a pyridin-2-ylmethyl moiety and a thiophen-3-ylmethyl moiety. This structural arrangement confers unique physicochemical and pharmacological properties.

Properties

IUPAC Name |

N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)-2-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15F3N2OS/c20-19(21,22)17-7-2-1-6-16(17)18(25)24(11-14-8-10-26-13-14)12-15-5-3-4-9-23-15/h1-10,13H,11-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRLYDNJBAQHEJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)N(CC2=CSC=C2)CC3=CC=CC=N3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15F3N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)-2-(trifluoromethyl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Benzamide Core: The starting material, 2-(trifluoromethyl)benzoic acid, is converted to its corresponding acid chloride using thionyl chloride (SOCl₂).

Amidation Reaction: The acid chloride is then reacted with pyridin-2-ylmethylamine and thiophen-3-ylmethylamine in the presence of a base such as triethylamine (TEA) to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂) can be used.

Reduction: Common reducing agents include palladium on carbon (Pd/C) with hydrogen gas (H₂) or sodium borohydride (NaBH₄).

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

The compound has shown promising results in antimicrobial assays, particularly against Mycobacterium tuberculosis. Its mechanism of action is believed to involve interference with the biochemical pathways crucial for the survival of the bacteria. The trifluoromethyl group enhances the lipophilicity of the compound, potentially increasing its membrane permeability and bioavailability, which is critical for effective antimicrobial action.

Anticancer Properties

Research indicates that derivatives of compounds with similar structural features exhibit anticancer activity. The presence of the pyridine and thiophene rings allows for interactions with various biological targets, including enzymes involved in cancer cell proliferation. For instance, studies have shown that similar compounds can inhibit tumor growth by modulating signaling pathways associated with cell division and apoptosis .

Anti-inflammatory Effects

Compounds featuring amide linkages have been reported to possess anti-inflammatory properties. N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)-2-(trifluoromethyl)benzamide may reduce inflammatory markers through interactions with inflammatory mediators, making it a candidate for further investigation in inflammatory disease models.

Agricultural Applications

Pesticidal Activity

The compound's structural components suggest potential insecticidal or fungicidal properties. Similar trifluoromethyl-substituted compounds have demonstrated efficacy against various agricultural pests. The compound's ability to disrupt biological processes in insects or fungi could be explored for developing new agrochemicals aimed at crop protection .

Fungicidal Properties

Research into related amide compounds has indicated antifungal activity against several plant pathogens. The unique molecular structure of N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)-2-(trifluoromethyl)benzamide suggests it may also exhibit such properties, providing an avenue for sustainable agricultural practices by reducing reliance on traditional fungicides.

Material Science

Polymer Chemistry

The incorporation of N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)-2-(trifluoromethyl)benzamide into polymer matrices could enhance the thermal and mechanical properties of materials. The trifluoromethyl group is known to improve thermal stability and chemical resistance, which can be beneficial in developing advanced materials for various applications, including electronics and coatings .

Data Summary Table

| Application Area | Potential Benefits | Mechanism/Action |

|---|---|---|

| Medicinal Chemistry | Antimicrobial activity | Interference with bacterial survival pathways |

| Anticancer properties | Modulation of cancer cell signaling | |

| Anti-inflammatory effects | Interaction with inflammatory mediators | |

| Agricultural Science | Pesticidal activity | Disruption of biological processes in pests |

| Fungicidal properties | Inhibition of fungal growth | |

| Material Science | Enhanced thermal stability | Improved resistance due to trifluoromethyl group |

Case Studies

- Antimicrobial Study : A study evaluated the anti-tubercular activity of similar compounds against Mycobacterium tuberculosis. The results indicated significant inhibition at various concentrations, suggesting potential for further development as therapeutic agents.

- Anticancer Research : Research into pyridine derivatives revealed their ability to inhibit growth in multiple cancer cell lines, supporting the hypothesis that N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)-2-(trifluoromethyl)benzamide may exhibit similar effects .

- Agricultural Application Trials : Preliminary trials with related compounds showed effective control over fungal pathogens in crops, indicating that this compound could be developed into an effective fungicide .

Mechanism of Action

The mechanism of action of N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)-2-(trifluoromethyl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins or nucleic acids.

Comparison with Similar Compounds

Research Findings and Implications

Pharmacological Advantages

- Selectivity : The dual heteroaromatic substituents (pyridine and thiophene) may confer selectivity for kinase targets over proteases, differentiating it from bulkier analogs like 6g .

- Metabolic Stability: The absence of labile groups (e.g., cyano in excluded compounds) reduces susceptibility to cytochrome P450-mediated metabolism, improving pharmacokinetic profiles .

Biological Activity

N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)-2-(trifluoromethyl)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and pharmacological implications, supported by data tables and relevant case studies.

Chemical Structure and Properties

Molecular Formula: C17H17F3N2OS

Molecular Weight: 356.39 g/mol

IUPAC Name: N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)-2-(trifluoromethyl)benzamide

Canonical SMILES: C1=CC=NC(=C1)CNC(=O)C(C2=CSC=C2)C(F)(F)F

The compound features a trifluoromethyl group, which is known to enhance the lipophilicity and metabolic stability of organic molecules, potentially increasing their biological activity.

Biological Mechanisms

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors. The presence of heterocyclic rings (pyridine and thiophene) allows for significant non-covalent interactions such as hydrogen bonding and π-π stacking, which can influence binding affinity and specificity.

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.

- Receptor Modulation: It could act as a modulator for various receptors, affecting signal transduction pathways crucial for cell survival and proliferation.

Biological Activity Studies

Several studies have evaluated the biological activity of related compounds, providing insights into the potential efficacy of N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)-2-(trifluoromethyl)benzamide.

Antimicrobial Activity

A study on similar pyrrole derivatives indicated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values ranging from 3.12 to 12.5 μg/mL . Given the structural similarities, it is plausible that our compound exhibits comparable antimicrobial properties.

| Compound | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| Pyrrole Benzamide Derivative | 3.12 - 12.5 | Staphylococcus aureus, E. coli |

| Control (Ciprofloxacin) | 2 | Both pathogens |

Anticancer Activity

Research on similar benzamide derivatives has demonstrated promising anticancer properties through apoptosis induction in various cancer cell lines . The trifluoromethyl group may enhance the compound's ability to penetrate cellular membranes, facilitating its therapeutic effects.

Case Studies

-

Inhibition of Mycobacterial ATP Synthase:

A series of compounds similar in structure have been reported as potent inhibitors of mycobacterial ATP synthase, suggesting potential applications in treating Mycobacterium tuberculosis infections . -

Docking Studies:

Computational docking studies have revealed that compounds with similar structural motifs bind effectively to target sites on enzymes like TrmD, indicating a mechanism for inhibiting bacterial growth .

Q & A

Basic: What are the common synthetic routes for N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)-2-(trifluoromethyl)benzamide?

A widely employed strategy involves condensation reactions between activated acyl derivatives (e.g., benzoyl chlorides) and amine-containing intermediates. For example, 2-(trifluoromethyl)benzoyl chloride can react with pyridin-2-ylmethylamine and thiophen-3-ylmethylamine under basic conditions (e.g., potassium carbonate in acetonitrile) to form the bis-alkylated product . Protecting groups may be used to ensure regioselectivity.

Basic: How is the crystal structure of this compound determined using X-ray crystallography?

X-ray diffraction data are collected using a single-crystal diffractometer. Programs like SHELXL (for refinement) and SHELXS (for structure solution) are critical for resolving atomic positions and thermal parameters . Visualization tools like Mercury CSD aid in analyzing packing patterns and hydrogen-bonding networks .

Advanced: How to resolve discrepancies in crystallographic data during refinement?

Discrepancies often arise from disordered solvent molecules or twinning. Using SHELXL , refine the model with constraints (e.g., SIMU/DELU for thermal motion) and validate with R-factor convergence checks. For twinned data, apply the TWIN/BASF commands in SHELXL. Cross-validation with Hirshfeld surface analysis can identify overlooked interactions .

Advanced: What methodologies are employed to analyze intermolecular interactions in its solid-state structure?

Hirshfeld surface analysis quantifies contact contributions (e.g., H-bonding, π-π stacking) by mapping normalized contact distances . The Materials Module in Mercury CSD compares packing motifs with similar structures (e.g., thiourea derivatives) to identify dominant interaction patterns .

Basic: What spectroscopic techniques characterize this compound?

- ¹H/¹³C/¹⁹F NMR : Assign signals for pyridine, thiophene, and trifluoromethyl groups.

- IR Spectroscopy : Confirm amide C=O stretches (~1650–1700 cm⁻¹) and aromatic C-H bends.

- Mass Spectrometry : Verify molecular weight via ESI-TOF or MALDI-TOF .

Advanced: How to optimize reaction conditions to minimize by-products in its synthesis?

Use stoichiometric control (e.g., 1:1 molar ratio of amines to benzoyl chloride) and mild bases (e.g., NaHCO₃) to suppress over-alkylation. High-throughput screening of solvents (e.g., DMF vs. acetonitrile) and temperatures (25–60°C) can improve yields. Reactions with near-quantitative efficiency, as described for m-diamide syntheses, minimize side products .

Advanced: How does the trifluoromethyl group influence its pharmacokinetic properties?

The CF₃ group enhances lipophilicity (measured via LogP) and metabolic stability by resisting oxidative degradation. In vitro assays with liver microsomes quantify metabolic half-life, while comparative studies with non-CF₃ analogs reveal differences in membrane permeability and target binding .

Basic: What computational tools predict its molecular interactions with biological targets?

Molecular docking (AutoDock Vina, Glide) models binding poses with proteins (e.g., kinases or GPCRs). Molecular dynamics simulations (GROMACS, AMBER) assess stability over time. Tools like IsoStar (linked to Mercury CSD) predict interaction propensities based on crystallographic databases .

Advanced: How to conduct a comparative study with analogs lacking the thiophene moiety?

Synthesize analogs : Replace thiophen-3-ylmethyl with phenylmethyl or other heterocycles.

Assay bioactivity : Compare IC₅₀ values in target-specific assays (e.g., enzyme inhibition).

Analyze SAR : Corrogate structural changes with activity changes using statistical models (e.g., CoMFA) .

Advanced: What strategies identify and quantify metabolites in pharmacokinetic studies?

- LC-MS/MS : Use high-resolution mass spectrometry to detect metabolites via exact mass (e.g., 352.0668534 Da) and fragmentation patterns .

- Stable isotope labeling : Track metabolic pathways using ¹³C/²H-labeled compounds.

- In silico prediction : Tools like Meteor (Lhasa Ltd.) predict phase I/II metabolism sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.